Hexanoic acid, 5-fluoro-, 2-fluoroethyl ester
Description
Such compounds are often explored in pharmaceuticals, agrochemicals, or specialty materials. However, the provided literature focuses on non-fluorinated hexanoic acid esters (e.g., ethyl, methyl, hexyl esters), which serve as critical aroma contributors in food systems, dairy products, and fermented beverages .
Properties
CAS No. |
63765-78-6 |
|---|---|
Molecular Formula |
C8H14F2O2 |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-fluoroethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H14F2O2/c1-7(10)3-2-4-8(11)12-6-5-9/h7H,2-6H2,1H3 |
InChI Key |
GTOZSKMMLOMDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OCCF)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorohexanoic acid 2-fluoroethyl ester typically involves the esterification of 5-fluorohexanoic acid with 2-fluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 5-Fluorohexanoic acid 2-fluoroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluorohexanoic acid 2-fluoroethyl ester can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this ester can lead to the formation of alcohols or alkanes, depending on the reducing conditions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 5-Fluorohexanoic acid 2-fluoroethyl ester is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems, including their metabolism and interaction with enzymes.
Medicine: Fluorinated compounds, including 5-Fluorohexanoic acid 2-fluoroethyl ester, are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: This compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Fluorohexanoic acid 2-fluoroethyl ester involves its interaction with various molecular targets, primarily through its ester and fluorine functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the fluorine atoms can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares hexanoic acid, 5-fluoro-, 2-fluoroethyl ester with analogous non-fluorinated esters, emphasizing their occurrence, stability, and functional roles.
Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)
- Occurrence : Ubiquitous in fermented foods, dairy, and alcoholic beverages. For example:
- Pit mud microbiome : Constitutes 23.7–30.7% of total volatiles in 300-year-old Chinese pit mud, critical for liquor aroma .
- Wine : Paclobutrazol pesticide treatment reduces its concentration, altering wine flavor .
- Cheese : Correlates with esterase activity during ripening, peaking at 490.58 mg/L in Chinese liquor .
- Stability : Susceptible to enzymatic hydrolysis (e.g., esterases) and thermal degradation. CO₂ treatment in strawberries inhibits ester formation by blocking fatty acid oxidation, a precursor pathway .
- Aroma Profile: Fruity, apple-like notes at low thresholds (0.76 µg/kg in pineapple) .
Hexanoic Acid Methyl Ester (Methyl Hexanoate)
- Occurrence: Pineapple: Detected at 4.71 µg/kg in Tainong No.6, contributing to fruity notes . Butter: Found in traditional butter (1.82–46.59% of volatiles), adding complexity to dairy aromas .
- Sensitivity : Higher odor threshold (70 µg/kg) compared to ethyl esters, making it less impactful in low concentrations .
Hexanoic Acid Hexyl Ester
- Function : Increases with aging in pit mud (up to 15.8% in 300-year samples), suggesting microbial esterification drives its accumulation .
- Stability : Less volatile than ethyl or methyl esters, contributing to long-term aroma retention in fermented systems.
Fluorinated vs. Non-Fluorinated Esters
While direct data on fluorinated hexanoic acid esters is absent, inferences can be drawn:
- Lipophilicity : Fluorine substitution likely increases lipid solubility, enhancing membrane permeability in biological systems.
- Metabolic Stability : Fluorine’s resistance to enzymatic cleavage (e.g., esterases) may prolong half-life compared to ethyl or methyl esters .
Data Tables: Key Comparative Metrics
Table 1. Occurrence and Concentrations of Hexanoic Acid Esters
Table 2. Odor Thresholds and Sensory Profiles
Biological Activity
Hexanoic acid, 5-fluoro-, 2-fluoroethyl ester (CAS Number: 63765-78-6) is a fluorinated compound that has garnered interest in various fields, particularly in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two fluorine atoms attached to a hexanoic acid backbone. The molecular formula is and it has a molecular weight of 178.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets through its ester and fluorine functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the fluorine atoms can engage in hydrogen bonding and other interactions that influence the compound’s reactivity.
Key Mechanisms:
- Hydrolysis: The ester bond can be hydrolyzed by enzymes such as lipases, releasing active metabolites that may exhibit biological effects.
- Enzyme Interaction: The fluorinated structure may enhance binding affinity to specific enzymes or receptors, making it useful in drug design and metabolic studies .
Antiviral Properties
Recent studies have evaluated the antiviral properties of various fatty acyl esters, including those similar to this compound. These compounds have shown promising results against HIV:
| Compound | EC50 (μM) | Viral Strain |
|---|---|---|
| Conjugate 5 | 0.2 | X4 |
| Conjugate 6 | 0.4 | R5 |
| Conjugate 8 | 0.3 | Cell-associated HIV |
These findings suggest that the attachment of fatty acids improves the cellular uptake and antiviral activity of nucleoside conjugates .
Enzyme Studies
Hexanoic acid derivatives have been utilized in enzyme mechanism studies due to their ability to mimic natural substrates while resisting enzymatic degradation. This property allows researchers to investigate metabolic pathways more effectively.
Case Studies
-
Study on Hydrolysis Rates:
- A study conducted on the hydrolysis of hexanoic acid esters indicated that the presence of fluorine significantly alters the reaction kinetics, leading to enhanced stability and slower degradation rates compared to non-fluorinated analogs.
- Antiviral Efficacy:
Applications in Medicine
Due to its unique properties, this compound is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
